2,5-Dimethyl-3-[(4-methyl-1-piperazinyl)methyl]benzaldehyde
Overview
Description
2,5-Dimethyl-3-[(4-methyl-1-piperazinyl)methyl]benzaldehyde is an organic compound that features a benzaldehyde core substituted with dimethyl groups and a piperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dimethyl-3-[(4-methyl-1-piperazinyl)methyl]benzaldehyde typically involves the condensation of 2,5-dimethylbenzaldehyde with 4-methylpiperazine. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and may require a catalyst to facilitate the process. The reaction conditions often include refluxing the mixture for several hours to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Types of Reactions:
Oxidation: The aldehyde group in this compound can undergo oxidation to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products:
Oxidation: 2,5-Dimethyl-3-[(4-methyl-1-piperazinyl)methyl]benzoic acid.
Reduction: 2,5-Dimethyl-3-[(4-methyl-1-piperazinyl)methyl]benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2,5-Dimethyl-3-[(4-methyl-1-piperazinyl)methyl]benzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: The compound can be utilized in the production of advanced materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2,5-Dimethyl-3-[(4-methyl-1-piperazinyl)methyl]benzaldehyde involves its interaction with specific molecular targets. The piperazine moiety can bind to receptors or enzymes, modulating their activity. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their function.
Comparison with Similar Compounds
2,5-Dimethylbenzaldehyde: Lacks the piperazine moiety, making it less versatile in biological applications.
4-Methylpiperazine: Does not have the benzaldehyde core, limiting its use in certain synthetic applications.
3-[(4-Methyl-1-piperazinyl)methyl]benzaldehyde: Similar structure but lacks the dimethyl groups, which can affect its reactivity and properties.
Uniqueness: 2,5-Dimethyl-3-[(4-methyl-1-piperazinyl)methyl]benzaldehyde is unique due to the combination of the benzaldehyde core, dimethyl groups, and piperazine moiety. This structure provides a balance of reactivity and stability, making it suitable for a wide range of applications in chemistry, biology, and industry.
Biological Activity
2,5-Dimethyl-3-[(4-methyl-1-piperazinyl)methyl]benzaldehyde, also known as DMPM-benzyl, is a synthetic compound characterized by its unique structural features, including a benzaldehyde moiety and a piperazine side chain. This compound has garnered attention due to its potential biological activities, particularly in pharmacology and medicinal chemistry.
Chemical Structure and Properties
The molecular formula of this compound is C15H24Cl2N2O, with a molecular weight of approximately 319.26 g/mol. The compound exists predominantly in its dihydrochloride salt form, enhancing its solubility in aqueous environments, which is advantageous for pharmaceutical applications.
Property | Value |
---|---|
Molecular Formula | C15H24Cl2N2O |
Molecular Weight | 319.26 g/mol |
IUPAC Name | 2,5-dimethyl-3-[(4-methylpiperazin-1-yl)methyl]benzaldehyde; dihydrochloride |
Solubility | Soluble in water |
The biological activity of DMPM-benzyl is attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes, thereby modulating metabolic pathways.
- Receptor Interaction : It can bind to receptors involved in signal transduction, affecting cellular responses.
- Gene Expression Modulation : DMPM-benzyl may influence the transcription and translation processes of certain genes, impacting cellular function.
Antimicrobial Activity
Research indicates that compounds containing piperazine moieties often exhibit antimicrobial properties. DMPM-benzyl's structure suggests potential activity against various pathogens. Studies have shown that similar piperazine derivatives can demonstrate moderate to strong antibacterial effects .
Anticancer Potential
The compound's ability to modulate enzyme activity and gene expression positions it as a candidate for anticancer research. Preliminary studies suggest that DMPM-benzyl may inhibit tumor cell proliferation through apoptosis induction or cell cycle arrest mechanisms. Further investigation into its cytotoxic effects on cancer cell lines is warranted .
Neuropharmacological Effects
Given the presence of the piperazine ring, DMPM-benzyl may exhibit neuropharmacological activities. Compounds with similar structures have been linked to antidepressant and anxiolytic effects. The interaction with neurotransmitter receptors could provide insights into its potential use in treating mood disorders .
Case Studies and Research Findings
Several studies have explored the biological activity of compounds related to DMPM-benzyl:
- Antibacterial Activity : A study evaluating the antibacterial properties of piperazine derivatives found that certain modifications enhance their efficacy against Gram-positive and Gram-negative bacteria.
- Cytotoxicity Evaluation : Research on isatin-thiosemicarbazone complexes indicated that structural modifications can significantly affect cytotoxicity against cancer cells. This suggests that similar approaches could be applied to DMPM-benzyl for enhanced anticancer activity .
- Neuropharmacology : Investigations into piperazine-based compounds have revealed their potential in modulating serotonin receptors, which are crucial in the treatment of depression and anxiety disorders .
Properties
IUPAC Name |
2,5-dimethyl-3-[(4-methylpiperazin-1-yl)methyl]benzaldehyde | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O/c1-12-8-14(13(2)15(9-12)11-18)10-17-6-4-16(3)5-7-17/h8-9,11H,4-7,10H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSYJRHVPEFTAQI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C=O)C)CN2CCN(CC2)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60589508 | |
Record name | 2,5-Dimethyl-3-[(4-methylpiperazin-1-yl)methyl]benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60589508 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
894370-32-2 | |
Record name | 2,5-Dimethyl-3-[(4-methylpiperazin-1-yl)methyl]benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60589508 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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